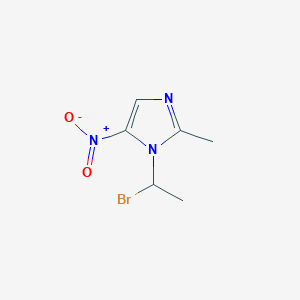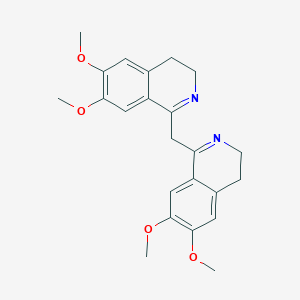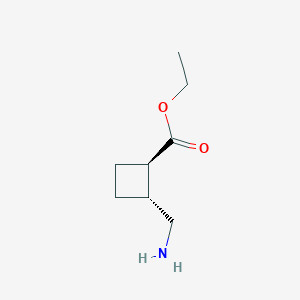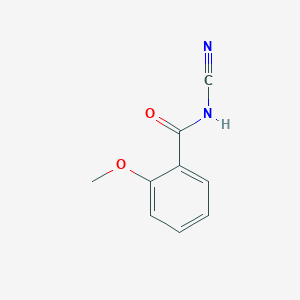![molecular formula C17H13NO B14500248 9-methyl-6H-chromeno[4,3-b]quinoline CAS No. 65038-76-8](/img/structure/B14500248.png)
9-methyl-6H-chromeno[4,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-6H-chromeno[4,3-b]quinoline: is a heterocyclic compound that belongs to the class of chromenoquinolinesThe structure of this compound consists of a chromene ring fused with a quinoline ring, with a methyl group attached at the 9th position .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Triflic Anhydride/2-Fluoropyridine Method:
-
Friedländer-Based Method:
Industrial Production Methods:
Industrial production methods for 9-methyl-6H-chromeno[4,3-b]quinoline are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products: Oxidized derivatives of the chromenoquinoline structure.
-
Reduction:
Reagents and Conditions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: Reduced derivatives, potentially affecting the quinoline or chromene rings.
-
Substitution:
Reagents and Conditions: Electrophilic or nucleophilic substitution reactions using reagents like halogens or nucleophiles.
Major Products: Substituted derivatives at various positions on the chromenoquinoline structure.
Scientific Research Applications
Chemistry:
Fluorescent Probes: 9-Methyl-6H-chromeno[4,3-b]quinoline and its derivatives can be used as fluorescent probes for the selective detection of diverse chemical and biological components.
Biology:
Cytotoxic Agents: Some derivatives exhibit cytotoxicity against various cancer cell lines, making them potential candidates for anticancer drug development.
Medicine:
Estrogen-Receptor Beta Ligands: Certain compounds in this class are selective estrogen-receptor beta ligands with high binding affinity.
Industry:
Mechanism of Action
The mechanism of action of 9-methyl-6H-chromeno[4,3-b]quinoline involves its interaction with specific molecular targets and pathways. For example, as an estrogen-receptor beta ligand, it binds to the receptor and modulates its activity, leading to various biological effects . Additionally, its cytotoxic effects on cancer cells may involve the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
6H-Chromeno[4,3-b]quinolin-6-ones: These compounds share a similar core structure but differ in the functional groups attached.
Chromeno[3,4-b]quinoline Derivatives: These compounds have a different fusion pattern of the chromene and quinoline rings.
Uniqueness:
Structural Features: The presence of a methyl group at the 9th position in 9-methyl-6H-chromeno[4,3-b]quinoline distinguishes it from other similar compounds.
Biological Activity: The specific biological activities and applications of this compound, such as its use as a fluorescent probe and cytotoxic agent, highlight its uniqueness.
Properties
CAS No. |
65038-76-8 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
9-methyl-6H-chromeno[4,3-b]quinoline |
InChI |
InChI=1S/C17H13NO/c1-11-6-7-15-12(8-11)9-13-10-19-16-5-3-2-4-14(16)17(13)18-15/h2-9H,10H2,1H3 |
InChI Key |
CURONERROXIULQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C4=CC=CC=C4OC3)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)

![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)

![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)




